

# Spectroscopic Profile of 2-Chloro-5-methylbenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-5-methylbenzoic Acid

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This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Chloro-5-methylbenzoic Acid**, a key intermediate in various synthetic applications. This document compiles available spectroscopic data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for its analysis, aiding in quality control and further research.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Chloro-5-methylbenzoic Acid**. While comprehensive experimental data for Infrared and Nuclear Magnetic Resonance spectroscopy are not readily available in public databases, this guide provides expected values based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>2</sub>	PubChem[1]
Molecular Weight	170.59 g/mol	PubChem[1]
Major Fragment (m/z)	170	PubChem[1]
Second Major Fragment (m/z)	153	PubChem[1]
Third Major Fragment (m/z)	125	PubChem[1]

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Functional Group	Characteristic Absorption Range (cm <sup>-1</sup> )	Expected Wavenumber (cm <sup>-1</sup> ) for 2-Chloro-5-methylbenzoic Acid
O-H (Carboxylic Acid)	3300-2500 (broad)	~3000
C-H (Aromatic)	3100-3000	~3050
C-H (Alkyl)	3000-2850	~2950
C=O (Carboxylic Acid)	1725-1700	~1710
C=C (Aromatic)	1600-1450	~1600, 1480
C-O (Carboxylic Acid)	1320-1210	~1290
C-Cl	800-600	~750

Table 3: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted in CDCl<sub>3</sub>)

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
COOH	~11-13	Singlet (broad)	-
Ar-H (position 6)	~7.9	Doublet	~8.0
Ar-H (position 4)	~7.3	Doublet	~8.0
Ar-H (position 3)	~7.2	Singlet	-
CH <sub>3</sub>	~2.4	Singlet	-

Table 4: <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted in CDCl<sub>3</sub>)

Carbon	Chemical Shift ( $\delta$ , ppm)
C=O	~172
C-Cl	~135
C-CH <sub>3</sub>	~139
C-COOH	~130
Aromatic CH	~132, 131, 128
CH <sub>3</sub>	~21

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data comparison.

### Sample Preparation for NMR Spectroscopy

For <sup>1</sup>H and <sup>13</sup>C NMR analysis, sample preparation is a critical step to ensure high-quality spectra.<sup>[2]</sup>

- **Sample Weighing:** Accurately weigh 5-25 mg of **2-Chloro-5-methylbenzoic acid** for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR.

- Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d ( $\text{CDCl}_3$ ) or Dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ).<sup>[1]</sup> The choice of solvent can influence chemical shifts.<sup>[3]</sup>
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.<sup>[2]</sup> Gentle warming or vortexing can aid dissolution.
- Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.<sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

- Instrumentation: A 400 MHz NMR spectrometer is suitable for acquiring both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.<sup>[1]</sup>
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon environment.
  - A longer acquisition time and a greater number of scans are typically required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Sample Preparation for Infrared (IR) Spectroscopy

For solid samples like **2-Chloro-5-methylbenzoic acid**, the KBr pellet method is a common technique for IR analysis.

- **Grinding:** Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- **Pellet Formation:** Place the ground mixture into a pellet press and apply pressure to form a thin, transparent pellet.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

- **Instrumentation:** A standard FT-IR spectrometer can be used.
- **Background Scan:** Record a background spectrum of the empty sample compartment.
- **Sample Scan:** Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

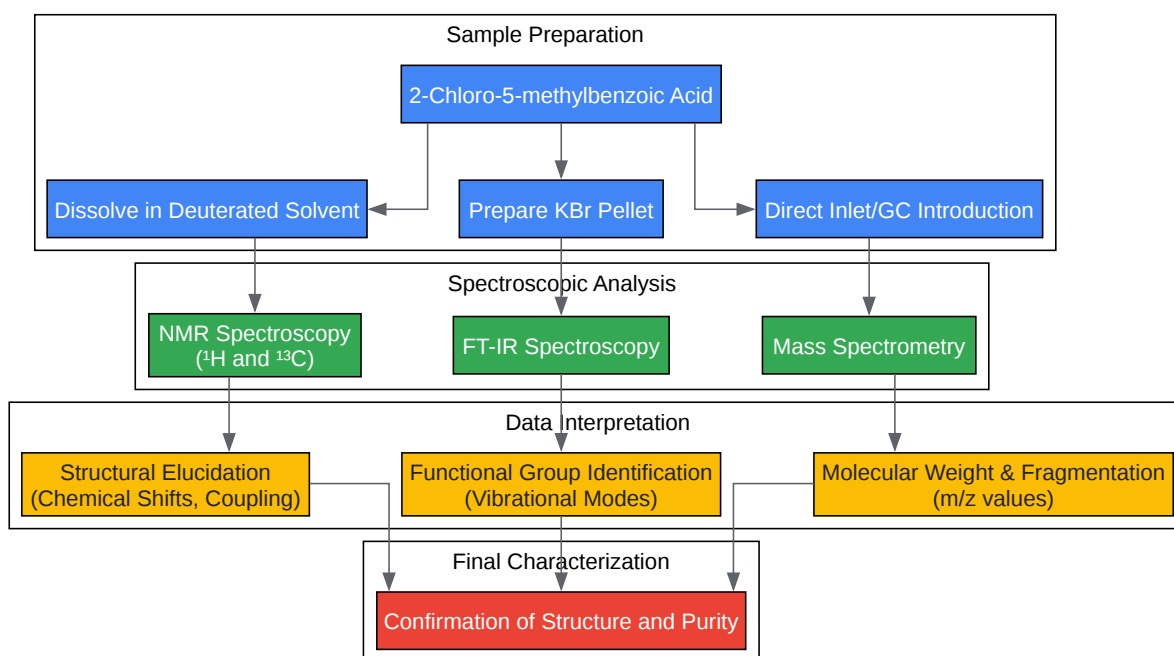
## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.

- **Ionization Method:** Electron Ionization (EI) is a common method for volatile and thermally stable compounds.
- **Analysis:** The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio ( $m/z$ ) of the resulting ions is detected, providing a unique fragmentation pattern. The molecular ion peak corresponds to the molecular weight of the compound.

## Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis ensures a comprehensive characterization of the compound.



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Fig. 1: Workflow for the spectroscopic analysis of **2-Chloro-5-methylbenzoic Acid**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-5-methylbenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1347271#2-chloro-5-methylbenzoic-acid-spectroscopic-data]

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